molecular formula C16H12O3 B1310775 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one CAS No. 21392-48-3

7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one

Cat. No.: B1310775
CAS No.: 21392-48-3
M. Wt: 252.26 g/mol
InChI Key: ZRMUHRWNDDQVEX-UHFFFAOYSA-N
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Description

7-Hydroxy-8-methyl-4-phenyl-2H-chromen-2-one (CAS Registry Number: 21392-48-3) is a synthetic coumarin derivative of significant interest in medicinal chemistry and materials science research. With a molecular formula of C16H12O3 and a molecular weight of 252.26 g/mol, this compound serves as a versatile scaffold for the development of novel therapeutic agents and functional materials . Coumarin derivatives are extensively investigated for their diverse biological activities, which include antimicrobial, antioxidant, and anticancer properties . This specific compound is a key intermediate in the synthesis of more complex molecular structures, such as bis-coumarins and polycoumarins, which have shown promise in antimicrobial research against various bacterial strains . The core 4-phenylcoumarin structure is a recognized pharmacophore in drug discovery . Researchers also study derivatives of 7-hydroxycoumarin for applications in developing fluorescent chemosensors and exploring excited-state proton transfer processes, which are relevant to the field of photophysical materials . The compound should be stored in a cool, dry place, and researchers are encouraged to consult the relevant Safety Data Sheet (SDS) for detailed handling and safety information . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

7-hydroxy-8-methyl-4-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-10-14(17)8-7-12-13(9-15(18)19-16(10)12)11-5-3-2-4-6-11/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMUHRWNDDQVEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20416624
Record name 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21392-48-3
Record name 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemical Research Applications

1. Synthesis and Reactivity
The compound serves as a crucial building block in organic synthesis. It can undergo various chemical reactions, including oxidation, reduction, and substitution. The hydroxy group allows for modifications that can enhance biological activity or alter physical properties.

Table 1: Common Reactions Involving 7-Hydroxy-8-Methyl-4-Phenyl-2H-Chromen-2-One

Reaction TypeDescriptionCommon Reagents
OxidationConversion of hydroxy to carbonyl groupsPotassium permanganate, chromium trioxide
ReductionFormation of alcohols or other derivativesSodium borohydride, lithium aluminum hydride
SubstitutionReplacement of phenyl or piperidinyl groupsVarious nucleophiles

Biological Applications

2. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Studies have shown its ability to scavenge free radicals, which is vital for preventing oxidative stress-related diseases.

Case Study: Antioxidant Activity
In vivo studies demonstrated the compound's efficacy in reducing oxidative damage in animal models. The antioxidant mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

3. Anticancer Activity
The compound has been investigated for its potential anticancer properties. It has shown promise in inhibiting cancer cell proliferation in various cancer types.

Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on A549 lung cancer cells. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a therapeutic agent against lung cancer.

Medical Applications

4. Drug Development
Due to its biological activities, this coumarin derivative is being explored as a lead compound for developing new pharmaceuticals. Its interaction with specific molecular targets makes it a candidate for treating various diseases, including cancer and inflammatory conditions.

Table 2: Potential Therapeutic Applications

Disease TypeMechanism of ActionReferences
CancerInhibition of cell proliferation
InflammationModulation of inflammatory pathways
Cardiovascular IssuesAntioxidant effects

Industrial Applications

5. Material Science
In industrial settings, this compound is utilized in the development of new materials and as an intermediate in the synthesis of other chemicals.

Case Study: Material Development
Research has focused on synthesizing polymers incorporating this compound to enhance material properties such as thermal stability and UV resistance.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Key Pharmacological Activities
This compound 7-OH, 8-CH$_3$, 4-Ph 266.27 253–255 Anticancer, antioxidant
7-Hydroxy-4-phenyl-2H-chromen-2-one (1a) 7-OH, 4-Ph 238.24 253–255 Anti-inflammatory, antimicrobial
7-Hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one (1b) 7-OH, 4-(4-OCH$_3$-Ph) 268.26 263–265 Enhanced solubility, antioxidant
8-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one 7-OH, 8-COCH$3$, 4-CH$3$ 234.21 197–199 Photodynamic therapy applications
3-Hydroxy-2-(4-nitrophenyl)-4H-chromen-4-one (IIa) 3-OH, 2-(4-NO$_2$-Ph) 283.22 Not reported Potent anti-inflammatory, antioxidant
7-Chloro-4-(4-chlorophenyl)-2H-chromen-2-one 7-Cl, 4-(4-Cl-Ph) 291.13 Not reported Antifungal, enhanced metabolic stability

Key Findings:

Substituent Effects on Bioactivity :

  • The phenyl group at position 4 (as in this compound) enhances π-π stacking interactions with biological targets, contributing to anticancer activity .
  • Electron-withdrawing groups (e.g., nitro in compound IIa) improve antioxidant activity by stabilizing radical intermediates, whereas electron-donating groups (e.g., methoxy in 1b) enhance solubility and bioavailability .
  • Halogenation (e.g., chlorine in 7-chloro-4-(4-chlorophenyl)-2H-chromen-2-one) increases metabolic stability and antifungal potency due to hydrophobic and bioisosteric effects .

Synthetic Flexibility: Derivatives are synthesized via Pechmann condensation (for hydroxylated chromenones) or Algar-Flynn-Oyamada reactions (for flavonol-like structures) . Functionalization at position 3 or 8 (e.g., acetyl groups) often requires multi-step reactions involving bromination, oxidation, or nucleophilic substitution .

Pharmacological Diversity: Anti-inflammatory activity is prominent in derivatives with hydroxyl or nitro groups (e.g., IIa reduced carrageenan-induced edema by 65% at 50 mg/kg) .

Biological Activity

7-Hydroxy-8-methyl-4-phenyl-2H-chromen-2-one, a derivative of coumarin, has garnered significant attention due to its diverse biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, antioxidant, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound through detailed research findings, case studies, and data representation.

Overview of Coumarins

Coumarins are a class of naturally occurring compounds known for their diverse biological activities. They have been studied extensively for their potential therapeutic applications in various diseases. The structure of this compound allows it to interact with multiple biological targets, making it a valuable compound in medicinal chemistry.

1. Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Microbial Strain Inhibition Zone (mm)
Methicillin-resistant Staphylococcus aureus21
Escherichia coli18
Pseudomonas aeruginosa15
Candida albicans17

The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

2. Antioxidant Properties

This compound has been shown to possess significant antioxidant activity. It scavenges free radicals and inhibits oxidative stress, which is linked to various chronic diseases.

A study demonstrated that the compound reduced malondialdehyde (MDA) levels in vitro, indicating its potential to mitigate oxidative damage:

Concentration (μM) MDA Level (nmol/mL)
Control10.5
507.8
1005.6

These results suggest that the compound may be beneficial in preventing oxidative stress-related diseases .

3. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. It has shown effectiveness in inhibiting cell proliferation and inducing apoptosis.

In a study involving human breast cancer cells (MCF-7), the compound demonstrated a dose-dependent decrease in cell viability:

Concentration (μM) Cell Viability (%)
Control100
1075
2550
5030

The mechanism underlying its anticancer effects may involve modulation of apoptotic pathways and inhibition of tumor growth factors .

4. Anti-inflammatory Effects

Inflammation plays a critical role in many chronic conditions, and compounds that can modulate inflammatory responses are of great interest. Research indicates that this coumarin derivative can inhibit the secretion of pro-inflammatory cytokines.

In vitro studies showed that treatment with the compound significantly reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha):

Treatment Group IL-6 Level (pg/mL) TNF-alpha Level (pg/mL)
Control120150
Compound (100 μM)6080

These findings suggest that the compound could be a potential candidate for treating inflammatory disorders .

Case Studies

Several case studies have highlighted the therapeutic potential of coumarin derivatives, including this specific compound:

  • Antitubercular Activity : A study conducted on guinea pigs infected with M. tuberculosis demonstrated that administration of the compound resulted in significant reductions in bacterial load comparable to standard treatments like isoniazid .
  • Chronic Inflammatory Diseases : In models of liver fibrosis, treatment with the compound led to improved histopathological scores and reduced hyaluronic acid levels, suggesting its role as an anti-fibrotic agent .

Q & A

Q. What are the common synthetic routes for 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one?

A one-pot FeCl₃-catalyzed reaction using substituted phenols and ethyl phenylpropiolate in tetrahydrofuran (THF) is a primary method. This approach offers simplicity and scalability, though yields for derivatives may require optimization (e.g., adjusting catalyst loading or reaction time) .

Q. How is this compound characterized structurally?

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are standard. Key spectral data include:

Proton Environment δ (ppm) Carbon Environment δ (ppm)
H-8 (singlet)6.10C-8103.6
H-3 and H-6 (multiplet)6.83C-6111.9
H-5 (doublet, J = 8.5 Hz)7.33C-4a112.3
H-2’ and H-6’ (multiplet)7.53C-3113.7
OH (singlet)9.49C-7160.9

GC-MS shows a molecular ion peak at m/z 238 [M]⁺ .

Q. What solvents are suitable for experimental handling?

Ethanol is commonly used due to its polarity and ability to dissolve hydroxylated chromenones. Storage at 2–8°C is recommended for stability .

Advanced Questions

Q. How can synthetic yields of derivatives be optimized?

Yield improvements focus on:

  • Catalyst screening : Testing Lewis acids (e.g., AlCl₃, ZnCl₂) alongside FeCl₃.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity.
  • Temperature control : Gradual heating (50–80°C) reduces side reactions .

Q. What structure-activity relationships (SAR) are observed in derivatives?

Substituent modifications influence bioactivity:

Position Modified Functional Group Biological Impact
8-MethylHalogenation (e.g., Cl, F)Alters cytotoxicity in vitro
7-HydroxyMethoxy or acyloxy groupsModulates antioxidant activity
4-PhenylElectron-withdrawing groupsEnhances antimicrobial potential

Q. How are computational methods applied to study this compound?

Molecular docking predicts binding interactions with targets like cyclooxygenase-2 (COX-2) or bacterial enzymes. Protocols include:

  • Ligand preparation : Optimize 3D geometry using tools like AutoDock.
  • Receptor selection : Use crystal structures from databases (e.g., PDB).
  • Scoring functions : Analyze binding energies to prioritize derivatives .

Q. What crystallographic insights are available?

Single-crystal X-ray diffraction reveals:

  • Space group : Monoclinic (P2₁/c).
  • Unit cell parameters : a = 22.370 Å, b = 6.884 Å, c = 15.799 Å, β = 106.06°.
  • Packing interactions : Hydrogen bonding between hydroxyl and carbonyl groups stabilizes the lattice .

Q. How are photophysical properties evaluated?

Steady-state and time-resolved fluorescence spectroscopy assess:

  • Solvatochromism : Emission shifts in solvents of varying polarity.
  • Quantum yield : Measured using reference standards (e.g., quinine sulfate).
  • Excited-state dynamics : Lifetimes analyzed via time-correlated single-photon counting .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one

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